Carbosulfan

Übersicht

Beschreibung

Carbosulfan ist eine organische Verbindung, die zur Klasse der Carbamate gehört. Es wird hauptsächlich als Insektizid verwendet. Bei Raumtemperatur erscheint es als braune, viskose Flüssigkeit und ist bekannt für seine geringe Wasserlöslichkeit. Es ist mischbar mit Lösungsmitteln wie Xylol, Hexan, Chloroform, Dichlormethan, Methanol und Aceton . This compound wird in der Landwirtschaft häufig zur Bekämpfung einer Vielzahl von Schädlingen eingesetzt.

Wissenschaftliche Forschungsanwendungen

Carbosulfan has several scientific research applications, particularly in agriculture and toxicology :

Agriculture: It is used as an insecticide to control pests in crops such as rice, maize, potatoes, and vegetables. It is effective against a broad spectrum of insects, including soil-dwelling and foliar pests.

Toxicology: this compound is studied for its toxic effects on mammals and its role in human poisoning cases. It is a cholinesterase inhibitor, making it a subject of interest in forensic toxicology.

Analytical Chemistry: High-performance thin-layer chromatography (HPTLC) and other chromatographic techniques are used to detect and quantify this compound in biological and environmental samples.

Wirkmechanismus

Target of Action

Carbosulfan is an organic compound that belongs to the carbamate class . The primary target of this compound is the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system. By inhibiting acetylcholinesterase, this compound disrupts this process, leading to an accumulation of acetylcholine, which can cause overstimulation of nerves and muscles .

Mode of Action

This compound acts by reversibly inhibiting acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, causing an excess of this neurotransmitter at nerve junctions. This excess leads to overstimulation of nerves and muscles, which can result in symptoms of poisoning .

Biochemical Pathways

The primary metabolic pathways of this compound involve the initial oxidation of sulfur to this compound sulfinamide (the ‘sulfur oxidation pathway’) and the cleavage of the nitrogen-sulfur bond (N-S) to produce Carbofuran and Dibutylamine (the ‘Carbofuran pathway’) . Carbofuran is further metabolized to 3-Hydroxycarbofuran and/or 7-Phenolcarbofuran, which are subsequently oxidized to 3-Ketocarbofuran or 3-Hydroxy-7-Phenolcarbofuran, respectively, and finally to 3-Keto-7-Phenolcarbofuran .

Pharmacokinetics

It is metabolized by two primary pathways in the rat: the initial oxidation of sulfur to yield this compound sulfonamide, and the cleavage of the nitrogen-sulfur bond (N-S) to give Carbofuran and Dibutylamine . The quantity of insecticide penetrating the skin increases with time and the applied dose .

Result of Action

The result of this compound’s action is the disruption of normal nerve function, leading to symptoms of poisoning due to overstimulation of nerves and muscles . This is due to the accumulation of acetylcholine caused by the inhibition of acetylcholinesterase .

Action Environment

This compound is widely used as an agricultural pesticide . Its solubility in water is low, but it is miscible with xylene, hexane, chloroform, dichloromethane, methanol, and acetone . Environmental factors such as temperature, soil type, and rainfall can influence the action, efficacy, and stability of this compound .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Carbosulfan acts by inhibiting the activity of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, which ultimately paralyzes and kills the pest. This compound interacts with various biomolecules, including proteins and enzymes, primarily through reversible binding to acetylcholinesterase . This interaction is characterized by the formation of a carbamylated enzyme intermediate, which prevents the hydrolysis of acetylcholine.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . In immune cells, this compound has been shown to induce immunotoxicity by inhibiting esterases and disrupting endocrine functions . Additionally, it can cause oxidative stress in cells by reducing the levels of intracellular antioxidants such as glutathione .

Molecular Mechanism

The primary mechanism of action of this compound is the inhibition of acetylcholinesterase . This inhibition occurs through the formation of a carbamylated enzyme intermediate, which blocks the active site of the enzyme and prevents the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine at nerve synapses, causing continuous stimulation of the nerves and resulting in paralysis and death of the pest . This compound also undergoes metabolic transformation to carbofuran, which further contributes to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is not very stable and decomposes slowly at room temperature . Over time, it undergoes hydrolysis, oxidation, and conjugation, leading to the formation of various metabolites . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent inhibition of acetylcholinesterase and prolonged toxic effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound causes mild inhibition of acetylcholinesterase, while at higher doses, it leads to severe toxicity and adverse effects . In rats, the oral LD50 of this compound ranges from 90 to 250 mg/kg, indicating its high toxicity . High doses of this compound can cause symptoms such as salivation, lacrimation, ataxia, tremors, and diarrhea, which are indicative of cholinesterase inhibition .

Metabolic Pathways

This compound is metabolized through several pathways, including hydrolysis, oxidation, and conjugation . The primary metabolic pathways involve the initial oxidation of sulfur to this compound sulfinamide and the cleavage of the nitrogen-sulfur bond to produce carbofuran and dibutylamine . Carbofuran is further metabolized to 3-hydroxycarbofuran and other metabolites, which are eventually excreted from the body .

Transport and Distribution

This compound is rapidly absorbed and distributed within cells and tissues . After oral administration, it is quickly absorbed and distributed to various tissues, including the liver, kidneys, and brain . This compound and its metabolites are primarily excreted through urine, with most of the absorbed radioactivity being eliminated within 48-72 hours . The transport and distribution of this compound within cells are facilitated by various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound and its metabolites is primarily in the cytoplasm and organelles such as the mitochondria . This compound can also localize to the endoplasmic reticulum and other cellular compartments where it exerts its toxic effects . The localization of this compound within specific subcellular compartments is influenced by targeting signals and post-translational modifications that direct it to these locations .

Vorbereitungsmethoden

Carbosulfan kann in einem mehrstufigen Prozess synthetisiert werden, der die folgenden Schritte umfasst :

Auflösen von Carbofuran: Carbofuran wird in einem organischen Lösungsmittel gelöst, und Triethylamin wird als Säurebindungsmittel zugesetzt.

Zugabe von Schwefeldichlorid: Schwefeldichlorid wird tropfenweise zu der Lösung gegeben, gefolgt von einer Wärmeerhaltungsreaktion, um eine Sulfidlösung zu erhalten.

Reaktion mit Di-n-Butylamin: Di-n-Butylamin, 4-Dimethylaminopyridin und zusätzliches Triethylamin werden zu der Sulfidlösung gegeben, gefolgt von einer weiteren Wärmeerhaltungsreaktion, um die this compound-Reaktionsflüssigkeit zu erhalten.

Neutralisation und Trennung: Die Reaktionsflüssigkeit wird bis zur Neutralität gewaschen, und die organische Phase wird abgetrennt. Durch Dekompression und Desolventierung wird this compound mit hoher Reinheit und Ausbeute gewonnen.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter :

Oxidation: this compound kann zu Carbofuran oxidiert werden, einem giftigeren Metaboliten.

Hydrolyse: Es kann zu 7-Phenol oder Carbofuran und Dibutylamin hydrolysieren.

Substitution: this compound kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen, die zu verschiedenen Produkten führen.

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Schwefeldichlorid, Triethylamin und Di-n-Butylamin. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind Carbofuran und seine Derivate.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in der Landwirtschaft und Toxikologie :

Landwirtschaft: Es wird als Insektizid zur Bekämpfung von Schädlingen in Kulturpflanzen wie Reis, Mais, Kartoffeln und Gemüse verwendet. Es ist wirksam gegen ein breites Spektrum an Insekten, darunter bodengebundene und Blattschädlinge.

Toxikologie: this compound wird hinsichtlich seiner toxischen Wirkungen auf Säugetiere und seiner Rolle bei Vergiftungsfällen beim Menschen untersucht. Es ist ein Cholinesterasehemmer, was es zu einem interessanten Thema in der forensischen Toxikologie macht.

Analytische Chemie: Die Hochleistungs-Dünnschichtchromatographie (HPTLC) und andere chromatographische Verfahren werden verwendet, um this compound in biologischen und Umweltproben nachzuweisen und zu quantifizieren.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Acetylcholinesterase, eines Enzyms, das für den Abbau von Acetylcholin im Nervensystem verantwortlich ist . Diese Hemmung führt zu einer Anhäufung von Acetylcholin, was eine kontinuierliche Nervensignalübertragung bewirkt, die letztendlich zur Lähmung und zum Tod des Insekts führt. Die primären molekularen Ziele sind die Acetylcholinesterase-Enzyme im Nervensystem von Schädlingen.

Analyse Chemischer Reaktionen

Carbosulfan undergoes various chemical reactions, including :

Oxidation: this compound can be oxidized to form carbofuran, a more toxic metabolite.

Hydrolysis: It can hydrolyze to produce 7-phenol or carbofuran and dibutylamine.

Substitution: this compound can undergo substitution reactions with various reagents, leading to different products.

Common reagents used in these reactions include sulfur dichloride, triethylamine, and di-n-butylamine. The major products formed from these reactions are carbofuran and its derivatives.

Vergleich Mit ähnlichen Verbindungen

Carbosulfan ähnelt anderen Carbamatinsektiziden wie Carbofuran . Es hat einige einzigartige Eigenschaften:

This compound: Es ist weniger toxisch für Säugetiere als Carbofuran und hat ein breiteres Wirkungsspektrum gegen Schädlinge.

Carbofuran: Es ist ein giftigerer Metabolit von this compound und wird selbst als Pestizid verwendet. Es hat eine höhere Toxizität für Säugetiere und ist wirksam gegen eine engere Bandbreite von Schädlingen.

Zu anderen ähnlichen Verbindungen gehören Methomyl und Aldicarb, die ebenfalls zur Klasse der Carbamate gehören und als Cholinesterasehemmer wirken.

Literaturverzeichnis

Eigenschaften

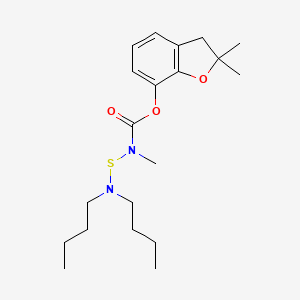

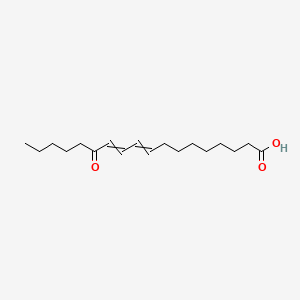

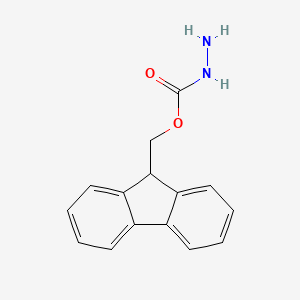

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(dibutylamino)sulfanyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O3S/c1-6-8-13-22(14-9-7-2)26-21(5)19(23)24-17-12-10-11-16-15-20(3,4)25-18(16)17/h10-12H,6-9,13-15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQUFIHWVLZVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O3S | |

| Record name | CARBOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023950 | |

| Record name | Carbosulfan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbosulfan is a viscous brown liquid., Brown viscous liquid; [Merck Index] Medium yellow viscous liquid; Odorless to slight amine odor; [EFSA: DAR - Vol. 1] | |

| Record name | CARBOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000031 [mmHg] | |

| Record name | Carbosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55285-14-8 | |

| Record name | CARBOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbosulfan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55285-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbosulfan [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055285148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbosulfan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2,2-dimethyl-7-benzofuryl [(dibutylamino)thio]methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOSULFAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1DGN4AK6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5,11,13-Tetramethyl-16-methylidene-2,17-dioxo-1,4,5,7a,8,9,10,11,12,13,14,15a-dodecahydro-2h-1,14-ethanofuro[2,3-o][2]benzoxacycloundecine-6-carboxylic acid](/img/structure/B1218711.png)